Cas no 951883-94-6 (2-Bromo-N-isopropylbenzenesulfonamide)

2-Bromo-N-isopropylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a bromo substituent on the aromatic ring and an isopropyl group on the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety enhances reactivity in cross-coupling reactions, while the sulfonamide group provides stability and versatility in further functionalization. The isopropyl substitution contributes to improved solubility in organic solvents, facilitating its use in various reaction conditions. This compound is valued for its well-defined structure and consistent performance in synthetic applications. Proper handling and storage are recommended to maintain its stability.
2-Bromo-N-isopropylbenzenesulfonamide structure
951883-94-6 structure
Product Name:2-Bromo-N-isopropylbenzenesulfonamide
CAS No:951883-94-6
MF:C9H12BrNO2S
MW:278.166080474854
MDL:MFCD09800949
CID:802561
PubChem ID:7937971
Update Time:2025-05-20

2-Bromo-N-isopropylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-isopropylbenzenesulfonamide
    • 2-bromo-N-propan-2-ylbenzenesulfonamide
    • Benzenesulfonamide,2-bromo-N-(1-methylethyl)-
    • FT-0736712
    • BNB88394
    • A845213
    • SCHEMBL17310031
    • 2-bromo-N-isopropyl-benzenesulfonamide
    • KUC101869N
    • AM20080616
    • 2-Bromo-N-isopropylbenzenesulphonamide
    • CS-0211561
    • 951883-94-6
    • BS-22867
    • Benzenesulfonamide, 2-bromo-N-(1-methylethyl)-
    • MFCD09800949
    • AKOS008939186
    • DTXSID80428965
    • DB-023161
    • N-ISOPROPYL 2-BROMOBENZENESULFONAMIDE
    • MDL: MFCD09800949
    • Inchi: 1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
    • InChI Key: AWYLDFIXPXTZGT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1S(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 276.97700
  • Monoisotopic Mass: 276.977
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.6A^2

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • Refractive Index: 1.554
  • PSA: 54.55000
  • LogP: 3.60750
  • Vapor Pressure: No date available

2-Bromo-N-isopropylbenzenesulfonamide Security Information

2-Bromo-N-isopropylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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2-Bromo-N-isopropylbenzenesulfonamide Production Method

2-Bromo-N-isopropylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951883-94-6)2-Bromo-N-isopropylbenzenesulfonamide
Order Number:A845213
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):212.0
Email:sales@amadischem.com

Additional information on 2-Bromo-N-isopropylbenzenesulfonamide

2-Bromo-N-isopropylbenzenesulfonamide: A Comprehensive Overview

2-Bromo-N-isopropylbenzenesulfonamide (CAS No. 951883-94-6) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, an isopropyl group, and a sulfonamide functional group attached to a benzene ring. The combination of these functional groups imparts the molecule with distinct chemical properties, making it a valuable intermediate in synthetic chemistry.

The sulfonamide group in 2-Bromo-N-isopropylbenzenesulfonamide is known for its strong electron-withdrawing effects, which can influence the reactivity of the molecule in various reactions. This property makes it an excellent candidate for use in the synthesis of bioactive compounds, particularly in drug discovery programs targeting specific biological pathways. Recent studies have highlighted its potential as a building block for developing inhibitors of kinases and other enzymes involved in disease progression.

One of the most notable applications of 2-Bromo-N-isopropylbenzenesulfonamide is in the field of medicinal chemistry. Researchers have utilized this compound to design and synthesize novel small-molecule inhibitors for therapeutic targets such as protein kinases and proteases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain cancer-related kinases, suggesting its potential as a lead compound for anticancer drug development.

In addition to its role in drug discovery, 2-Bromo-N-isopropylbenzenesulfonamide has also found applications in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been explored in recent agricultural research. The bromine atom in the molecule contributes to its stability and bioavailability, making it suitable for use in formulations that require prolonged activity in field conditions.

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide typically involves multi-step reactions that include nucleophilic substitution and sulfonation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation. These improvements have made the compound more accessible for large-scale applications.

From a structural perspective, 2-Bromo-N-isopropylbenzenesulfonamide exhibits a high degree of stereochemical control due to the steric hindrance introduced by the isopropyl group. This feature is advantageous in asymmetric synthesis, where precise control over molecular geometry is crucial for achieving desired biological activities.

Moreover, 2-Bromo-N-isopropylbenzenesulfonamide has been employed as a ligand in organocatalysis and transition-metal-catalyzed reactions. Its ability to coordinate with metal centers enhances the catalytic activity of these systems, leading to improved yields and selectivities in complex transformations.

In terms of safety and handling, 2-Bromo-N-isopropylbenzenesulfonamide should be treated with care due to its chemical reactivity. Proper personal protective equipment (PPE) should be worn during handling to prevent exposure risks. Storage conditions should also be optimized to ensure stability and prevent degradation over time.

Looking ahead, ongoing research into 2-Bromo-N-isopropylbenzenesulfonamide continues to uncover new avenues for its application across diverse industries. Its role as a key intermediate in synthetic chemistry underscores its importance as a building block for advanced materials and bioactive compounds.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951883-94-6)2-Bromo-N-isopropylbenzenesulfonamide
A845213
Purity:99%
Quantity:5g
Price ($):212.0
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